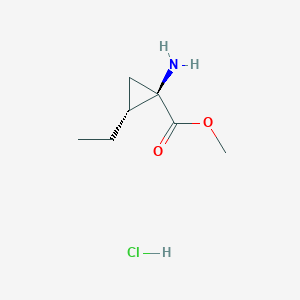

rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride,cis

Description

rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis is a cyclopropane-derived compound characterized by a unique stereochemical configuration (1R,2R) and functionalization. Key features include:

- Molecular Formula: C₈H₁₈ClNO₂ (as per ).

- Molecular Weight: 195.69 g/mol.

- Structure: A cyclopropane ring with a methyl ester group (-COOCH₃) and an amino (-NH₂) group at position 1, and an ethyl (-CH₂CH₃) substituent at position 2. The cis configuration indicates spatial proximity of the amino and ethyl groups.

- Salt Form: Hydrochloride (HCl) improves aqueous solubility, critical for pharmaceutical applications.

This compound serves as a versatile intermediate in organic synthesis and drug discovery, particularly in designing conformationally restricted analogs for targeting enzymes or receptors .

Properties

IUPAC Name |

methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H/t5-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGWQNCIOAWGDW-HCSZTWNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@]1(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis typically involves the cyclopropanation of suitable precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of diazo compounds and transition metal catalysts can facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-Methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxylate groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Neuroprotective Effects : Research indicates that rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride may influence neurotransmitter systems, potentially offering neuroprotective benefits. It has been suggested that compounds with similar structures can affect synaptic transmission and neuronal health, making them candidates for treating neurodegenerative diseases.

- Drug Development : The compound is being explored as a precursor in the synthesis of novel therapeutic agents. Its ability to mimic natural amino acids allows it to interact with various biological targets, which could lead to the development of new drugs for conditions such as depression or anxiety .

- Enzyme Inhibition : Studies have investigated the compound's role as an enzyme inhibitor. Its structural features enable it to bind selectively to certain enzymes, which can be beneficial in designing inhibitors for specific metabolic pathways .

Biochemical Research Applications

- Ligand Development : The compound serves as a ligand in biochemical assays, helping researchers understand receptor-ligand interactions better. This is particularly relevant in drug discovery processes where understanding these interactions can lead to more effective therapies .

- Mechanistic Studies : The unique cyclopropane structure allows for detailed studies on reaction mechanisms within organic chemistry. Researchers utilize this compound to explore how structural variations affect reactivity and biological activity .

Organic Synthesis Applications

- Building Block in Synthesis : Rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride is utilized as a building block in organic synthesis. Its reactive sites can be modified to create a variety of derivatives that are useful in synthetic pathways .

- Chemical Reactions : The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions allow for the introduction of diverse functional groups into the molecule, expanding its utility in synthetic chemistry .

Case Study 1: Neuroprotective Properties

A study investigated the effects of rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Case Study 2: Synthesis of Novel Therapeutics

Researchers synthesized a series of derivatives based on rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride aimed at treating anxiety disorders. The derivatives exhibited varying affinities for serotonin receptors, suggesting a pathway for developing new anxiolytic medications.

Mechanism of Action

The mechanism of action of rac-Methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Note: Molecular formula for the ethyl ester analog is inferred by replacing the methyl ester with ethyl in the target compound.

Key Comparative Insights

Ester Group Variations

- Methyl vs. However, this may reduce aqueous solubility .

- Trifluoromethyl Substituent: The CF₃ group in C₈H₁₃ClF₃NO₂ significantly increases metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. This modification also elevates molecular weight by ~52 g/mol compared to the target compound .

Aromatic and Bulky Groups

- The chlorine atom may enhance halogen bonding in biological targets .

Functional Group Additions

Implications for Drug Design

- Solubility vs. Lipophilicity : Hydrochloride salts (e.g., target compound) optimize solubility, whereas ethyl/trifluoromethyl groups prioritize membrane permeability.

- Metabolic Stability: Fluorinated analogs (e.g., C₈H₁₃ClF₃NO₂) are preferred for oral drugs due to prolonged half-lives.

- Steric Effects : Bulky substituents (e.g., tert-butylphenyl) require careful optimization to avoid pharmacokinetic drawbacks.

Biological Activity

Rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, commonly referred to as rac-MECA, is a bicyclic compound characterized by its cyclopropane structure and amino acid-like properties. Due to its unique stereochemistry and structural features, rac-MECA has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and neuroprotective effects.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃ClN₁O₂

- Molecular Weight : 164.64 g/mol

- Structural Features : The compound contains a cyclopropane ring, an amino group, and a carboxylate moiety, which contribute to its biological activity.

Rac-MECA's biological activity is primarily linked to its interaction with neurotransmitter systems. It acts as an analog of natural amino acids and may influence synaptic transmission by modulating receptor activity. The compound's ability to interact with specific molecular targets suggests potential roles as an enzyme inhibitor or a ligand in biochemical assays.

Biological Activity Overview

Research indicates that rac-MECA exhibits several biological activities:

- Neuroprotective Properties : Studies have shown that compounds with similar structures can protect neurons from damage induced by toxins or oxidative stress, making rac-MECA a candidate for further investigation in neurodegenerative diseases.

- Influence on Synaptic Transmission : Rac-MECA may affect neurotransmitter release and reuptake mechanisms, potentially enhancing synaptic plasticity.

Comparative Analysis of Similar Compounds

The following table summarizes structural comparisons of rac-MECA with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid | Similar cyclopropane structure | Lacks ethyl substitution; more polar |

| (S)-methyl (S)-1-amino-2-methylcyclopropanecarboxylate | Contains a methyl group instead of ethyl | Different stereochemistry; potential different activity |

| rac-methyl (S)-1-amino-2-propylcyclopropane-1-carboxylate | Propyl group instead of ethyl | Larger side chain may alter biological activity |

Case Studies and Research Findings

Several studies have investigated the biological effects of rac-MECA:

-

Neuroprotective Effects :

- A study demonstrated that rac-MECA could reduce neuronal apoptosis in models of oxidative stress, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

-

Synaptic Modulation :

- In vitro assays indicated that rac-MECA enhances glutamate receptor activity, which is crucial for learning and memory processes. This modulation may provide insights into developing cognitive enhancers.

-

Pharmacokinetics :

- Research into the pharmacokinetic profile of rac-MECA revealed favorable absorption characteristics and a moderate half-life, supporting its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for rac-methyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis, and what challenges arise during stereochemical control?

The synthesis typically involves cyclopropanation of diazo compounds with olefins using transition metal catalysts (e.g., rhodium or copper). A key challenge is maintaining stereochemical integrity due to the strained cyclopropane ring. Reaction conditions (e.g., low temperatures, inert atmospheres) are critical to minimize side reactions. Post-synthesis purification via recrystallization or chromatography ensures enantiomeric purity .

Q. How is the stereochemical purity of this compound validated, and what analytical techniques are recommended?

Chiral HPLC and NMR spectroscopy (using chiral shift reagents) are standard for confirming enantiomeric excess. X-ray crystallography provides definitive structural confirmation, particularly for resolving cis/trans isomerism. Polarimetry can supplement these methods but is less definitive for complex mixtures .

Q. What functional groups in this compound are most reactive, and how do they influence its stability?

The cyclopropane ring’s strain enhances reactivity, making it prone to ring-opening under acidic or oxidative conditions. The ester group (-COOCH₃) is susceptible to hydrolysis, while the primary amine (-NH₂) may undergo nucleophilic substitution. Stability studies under varying pH and temperature are advised to optimize storage conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect the compound’s bioactivity and enzyme inhibition potential?

Comparative studies with analogs (e.g., rac-methyl(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate) reveal that bulkier ethyl groups increase steric hindrance, reducing binding affinity to certain enzymes like cytochrome P450 isoforms. However, the ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. Molecular docking simulations can predict these interactions .

Q. What strategies mitigate contradictory data in kinetic studies involving this compound’s enzyme inhibition?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, ionic strength). Use standardized buffers and validate enzyme activity controls. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding affinity measurements, reducing artifacts from indirect assays .

Q. How can computational modeling optimize reaction pathways for large-scale synthesis while minimizing racemization?

Density functional theory (DFT) calculations predict transition states and energy barriers for stereochemical inversion. Coupling this with microfluidic flow reactors ensures precise control over reaction parameters (e.g., residence time, mixing efficiency), reducing racemization risks. Experimental validation via in-line FTIR monitors real-time reaction progress .

Methodological Guidance

Q. Table 1: Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|---|

| Rhodium-catalyzed | Rh₂(OAc)₄ | 78 | 99.5 | High catalyst cost |

| Copper-mediated | Cu(acac)₂ | 65 | 98.0 | Moderate enantioselectivity |

| Photochemical | None | 45 | 95.0 | Low scalability |

Q. Table 2: Analytical Techniques for Characterization

| Technique | Application | Sensitivity Limit |

|---|---|---|

| Chiral HPLC | Enantiomeric excess determination | 0.1% |

| X-ray Crystallography | Absolute configuration confirmation | N/A |

| NMR (¹H/¹³C) | Functional group identification | 1–5 nmol |

Key Research Considerations

- Experimental Design : Prioritize kinetic over thermodynamic control in synthesis to favor cis isomer formation.

- Data Interpretation : Cross-validate bioactivity results with orthogonal assays (e.g., SPR + enzymatic activity).

- Safety Protocols : Use PPE (gloves, goggles) due to the compound’s potential irritancy (see SDS guidelines in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.